tert-butyl 7-fluoro-3,4-dihydroisoquinoline-2(1H)-carboxylate

Description

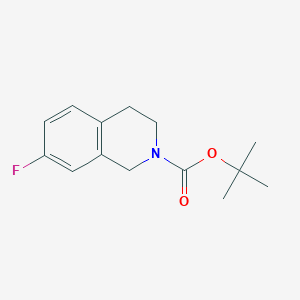

Chemical Structure and Properties tert-Butyl 7-fluoro-3,4-dihydroisoquinoline-2(1H)-carboxylate (CAS: 2102412-01-9) is a fluorinated tetrahydroisoquinoline derivative with the molecular formula C₁₄H₁₈FNO₂ and a molecular weight of 251.30 g/mol . The compound features a fluorine substituent at the 7-position of the dihydroisoquinoline core, protected by a tert-butyloxycarbonyl (Boc) group. Key spectroscopic data include:

- ¹H-NMR (CDCl₃): δ 7.07 (dd, J = 8.0, 5.6 Hz), 6.86 (td, J = 8.4, 2.8 Hz), 1.49 (s, 9H) .

- ¹³C-NMR: δ 162.4 (C=O), 159.9 (C-F), 80.0 (tert-butyl) .

- HRMS: m/z 251.1318 ([M]⁺, calcd. 251.1322) .

Safety and Handling

The compound is classified under GHS hazard categories as acute toxicity (oral, Category 4), skin/eye irritation (Category 2), and respiratory irritation (H335) . Proper handling requires respiratory protection (N100/P3 filters) and avoidance of dust formation .

Properties

IUPAC Name |

tert-butyl 7-fluoro-3,4-dihydro-1H-isoquinoline-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18FNO2/c1-14(2,3)18-13(17)16-7-6-10-4-5-12(15)8-11(10)9-16/h4-5,8H,6-7,9H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYNUYGOCNSZGNI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC2=C(C1)C=C(C=C2)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18FNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 7-fluoro-3,4-dihydroisoquinoline-2(1H)-carboxylate typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 7-fluoroisoquinoline and tert-butyl bromoacetate.

Reaction Conditions: The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester group. A base such as potassium carbonate is used to deprotonate the starting material, facilitating the nucleophilic substitution reaction.

Reaction Steps: The 7-fluoroisoquinoline is reacted with tert-butyl bromoacetate in the presence of a base to form the desired product. The reaction mixture is then purified using column chromatography to isolate the pure compound.

Industrial Production Methods

In an industrial setting, the production of tert-butyl 7-fluoro-3,4-dihydroisoquinoline-2(1H)-carboxylate may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 7-fluoro-3,4-dihydroisoquinoline-2(1H)-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

tert-Butyl 7-fluoro-3,4-dihydroisoquinoline-2(1H)-carboxylate has several scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of enzyme inhibition and receptor binding.

Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl 7-fluoro-3,4-dihydroisoquinoline-2(1H)-carboxylate involves its interaction with specific molecular targets and pathways. The fluorine atom and tert-butyl ester group play a crucial role in its binding affinity and selectivity towards these targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations at Position 7

The biological and physicochemical properties of tetrahydroisoquinoline derivatives are highly dependent on substituents at the 7-position. Below is a comparative analysis:

Table 1: Key Analogs and Their Properties

Reactivity Trends :

- Electron-Withdrawing Groups (e.g., -F, -NO₂): Increase stability of the Boc group but reduce nucleophilicity at the 1-position.

- Electron-Donating Groups (e.g., -NH₂) : Enhance susceptibility to Boc deprotection under acidic conditions .

Biological Activity

tert-butyl 7-fluoro-3,4-dihydroisoquinoline-2(1H)-carboxylate is a compound within the isoquinoline family, known for its diverse biological activities and potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms of action, pharmacological properties, and relevant case studies.

- IUPAC Name : tert-butyl 7-fluoro-3,4-dihydroisoquinoline-2(1H)-carboxylate

- Molecular Formula : C14H17FN2O2

- Molecular Weight : 250.29 g/mol

- CAS Number : 912846-67-4

The biological activity of tert-butyl 7-fluoro-3,4-dihydroisoquinoline-2(1H)-carboxylate is primarily attributed to its interaction with various molecular targets. The presence of the fluorine atom enhances its lipophilicity, which can improve membrane permeability and receptor binding affinity. The compound has been shown to interact with calcium channels and may modulate neurotransmitter release, influencing pain perception and inflammatory responses.

Antinociceptive Effects

Recent studies have demonstrated that derivatives of this compound can exhibit significant antinociceptive (pain-relieving) effects. For instance, a related compound was found to partially protect against inflammatory pain by blocking Cav3.2 channels, which are implicated in pain signaling pathways .

Cytotoxicity

In vitro studies have reported that certain fluoro-substituted isoquinolines exhibit cytotoxic effects against various cancer cell lines. For example, one study indicated that a structurally similar compound showed an IC50 value of 5.9 μM against A549 non-small cell lung cancer cells . This suggests potential applications in cancer therapy.

Case Studies

Pharmacological Applications

The pharmacological implications of tert-butyl 7-fluoro-3,4-dihydroisoquinoline-2(1H)-carboxylate are broad:

- Pain Management : Its ability to modulate calcium channels suggests potential use in treating chronic pain conditions.

- Cancer Therapy : The cytotoxic properties indicate possible applications in oncology.

- Neuropharmacology : Given its impact on neurotransmitter release, it may be beneficial in treating neurological disorders.

Q & A

Q. What are the standard synthetic routes for tert-butyl 7-fluoro-3,4-dihydroisoquinoline-2(1H)-carboxylate, and how can reaction conditions be optimized?

The synthesis typically involves multi-step protocols:

- Step 1 : Introduction of the tert-butyloxycarbonyl (Boc) protecting group to stabilize the dihydroisoquinoline core under basic conditions (e.g., using Boc anhydride and DMAP) .

- Step 2 : Fluorination at the 7-position via electrophilic substitution or transition-metal-catalyzed cross-coupling (e.g., using Selectfluor or Pd-mediated reactions) .

- Purification : Column chromatography (silica gel, eluent: hexane/ethyl acetate) or recrystallization to achieve >95% purity . Optimization focuses on temperature control (0–80°C), solvent selection (DMF or THF for fluorination), and catalyst loading (e.g., 5–10 mol% Pd) to maximize yield (reported 60–85%) .

Q. Which analytical techniques are critical for characterizing this compound, and how are spectral data interpreted?

Key methods include:

- NMR Spectroscopy :

- ¹H NMR : Peaks at δ 1.45 ppm (tert-butyl), 3.0–4.0 ppm (dihydroisoquinoline CH₂ groups), and 6.8–7.2 ppm (aromatic proton shifts influenced by fluorine) .

- ¹⁹F NMR : Single peak near -115 ppm (C7-F) confirms fluorination .

- Mass Spectrometry : ESI-MS shows [M+H]⁺ at m/z 251.3 (C₁₄H₁₈FNO₂) .

- HPLC : Retention time (e.g., 8.2 min on C18 column) verifies purity and absence of regioisomers .

Advanced Research Questions

Q. How do steric and electronic effects of the fluorine substituent influence reactivity in downstream transformations?

The C7-fluorine atom:

- Electron-withdrawing effect : Enhances electrophilic substitution at adjacent positions (e.g., nitration or halogenation) but may deactivate the ring toward nucleophilic attack .

- Steric hindrance : Limits access to the 7-position in cross-coupling reactions, requiring bulky ligands (e.g., XPhos) for Suzuki-Miyaura couplings .

- Case study : Fluorine’s ortho-directing effect facilitates regioselective bromination at C6 in >90% yield under mild conditions (NBS, AIBN, CCl₄) .

Q. What strategies resolve contradictions in reported biological activity data for this compound and its analogs?

Discrepancies in bioactivity (e.g., enzyme inhibition IC₅₀ varying by >10-fold across studies) may arise from:

- Assay conditions : Differences in buffer pH, ionic strength, or co-solvents (e.g., DMSO concentration ≤0.1% is critical) .

- Compound stability : Hydrolysis of the Boc group under acidic/basic conditions (e.g., in cell culture media) can generate degradants with off-target effects .

- Structural analogs : Compare tert-butyl 7-fluoro-6-nitro derivatives (enhanced electrophilicity) or amino-substituted variants (improved solubility) to isolate structure-activity relationships . Recommendation : Validate purity via LC-MS before assays and use orthogonal assays (e.g., SPR and enzymatic activity) to confirm target engagement .

Q. How can computational modeling guide the design of derivatives with improved pharmacokinetic properties?

- ADME prediction : Tools like SwissADME predict moderate LogP (2.8) and high gastrointestinal absorption (>80%), but poor blood-brain barrier penetration due to the Boc group .

- Docking studies : The dihydroisoquinoline scaffold shows favorable interactions with kinase ATP-binding pockets (e.g., RMSD <2.0 Å in CDK2 models) .

- Derivative design : Replace tert-butyl with smaller groups (e.g., acetyl) to enhance solubility while retaining fluorine’s electronic effects .

Methodological Challenges and Solutions

Q. What are the pitfalls in scaling up synthesis, and how can they be mitigated?

Common issues include:

- Exothermic reactions : Fluorination with Selectfluor requires controlled addition (<1 h) and cooling (0°C) to prevent decomposition .

- Purification bottlenecks : Switch from column chromatography to telescoped crystallization (e.g., using tert-butyl methyl ether) for >100 g batches .

- Yield drop : Optimize catalyst recycling (e.g., Pd/C recovery via filtration) and minimize Boc deprotection by avoiding acidic workups .

Q. Which in vitro assays are most suitable for evaluating its potential in neurological drug discovery?

Prioritize assays aligned with structural analogs’ reported activities:

- Dopamine receptor binding : Radioligand displacement assays (³H-spiperone for D2 receptors) .

- MAO-B inhibition : Fluorometric assays using kynuramine substrate (IC₅₀ comparison with selegiline) .

- Cellular models : SH-SY5Y neuroblastoma cells for neuroprotective effects against oxidative stress .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.